(E)-2-Methylcrotonoyl chloride
CAS No.: 35660-94-7
Cat. No.: VC21099541
Molecular Formula: C5H7ClO
Molecular Weight: 118.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35660-94-7 |
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Molecular Formula | C5H7ClO |
Molecular Weight | 118.56 g/mol |
IUPAC Name | (E)-2-methylbut-2-enoyl chloride |
Standard InChI | InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ |
Standard InChI Key | TUNLYEHIVPWOHK-ONEGZZNKSA-N |
Isomeric SMILES | C/C=C(\C)/C(=O)Cl |
SMILES | CC=C(C)C(=O)Cl |
Canonical SMILES | CC=C(C)C(=O)Cl |
Introduction
Chemical Identity and Structure
(E)-2-Methylcrotonoyl chloride (CAS No. 35660-94-7) is an acid chloride with the molecular formula C5H7ClO and a molecular weight of 118.56 . The compound is known by several synonyms, including:
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Tigloyl chloride
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Tiglic acid chloride
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2-Methylcrotonic acid chloride
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(E)-2-Methyl-2-butenoyl chloride
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Trans-2-methyl-2-butenoyl chloride
The (E)- designation in the name indicates the trans configuration around the carbon-carbon double bond, which is a crucial structural feature influencing the compound's reactivity and stereoselectivity in chemical reactions.
Physical and Chemical Properties
Physical Properties
(E)-2-Methylcrotonoyl chloride exhibits distinct physical properties that determine its handling requirements and practical applications. These properties are summarized in the following table:
Property | Value |
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Physical appearance | Clear colorless oil |
Molecular weight | 118.56 g/mol |
Density | 1.08 g/cm³ |
Refractive index | n20/D 1.471 |
Boiling point | 145 °C |
Flash point | 22 °C |
Recommended storage temperature | -20°C |
Solubility | Soluble in chloroform and methanol |
These physical properties indicate that (E)-2-Methylcrotonoyl chloride is a relatively low-boiling liquid with moderate density . The low flash point (22°C) reflects its flammable nature, necessitating careful handling to avoid ignition sources.
Chemical Reactivity
As an acid chloride, (E)-2-Methylcrotonoyl chloride is highly reactive toward nucleophiles. It readily undergoes nucleophilic acyl substitution reactions with various functional groups including alcohols, amines, and thiols. The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing effect of the chlorine atom, making it susceptible to nucleophilic attack.
The presence of the carbon-carbon double bond in the molecule provides additional reactivity, allowing for potential reactions at this site under appropriate conditions. This dual reactivity (at both the acid chloride and alkene functionalities) makes (E)-2-Methylcrotonoyl chloride a valuable building block in organic synthesis.
Category | Classification |
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GHS Symbols | GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic) |
Signal word | Danger |
Hazard statements | H225-H301+H311+H331-H314 |
Hazard codes | T (Toxic) |
Risk statements | 10-23/24/25-34 |
Safety statements | 16-26-36/37/39-45 |
RIDADR | 3265 |
WGK Germany | 3 |
Hazard Class | 8/3 |
Packing Group | II |
These classifications indicate that the compound is highly flammable, corrosive to tissues, and toxic if swallowed, inhaled, or absorbed through the skin .
Precautionary Statements | Description |
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P210 | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. |
P233 | Keep container tightly closed. |
P280 | Wear protective gloves, protective clothing, eye protection, and face protection. |
P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |
P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
The compound should be stored at -20°C in tightly sealed containers protected from moisture and heat . Due to its reactivity with water, which can lead to hydrolysis and the formation of acidic products, it should be handled under anhydrous conditions, preferably in a controlled atmosphere such as a dry box or using Schlenk techniques.
Synthesis Methods
The synthesis of (E)-2-Methylcrotonoyl chloride can be achieved through various methods, with the most common approach involving the reaction of tiglic acid ((E)-2-methyl-2-butenoic acid) with chlorinating agents.
A reference to the synthesis methodology is documented in Tetrahedron Letters, 18, p. 3379, 1977 (DOI: 10.1016/S0040-4039(01)83244-5) . While the specific details of this synthesis are not provided in the search results, typical preparation methods for acid chlorides involve:
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Reaction of the corresponding carboxylic acid (tiglic acid) with thionyl chloride (SOCl2)
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Treatment with phosphorus pentachloride (PCl5)
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Reaction with oxalyl chloride ((COCl)2) in the presence of catalytic DMF
These methods typically proceed under anhydrous conditions to prevent hydrolysis of the formed acid chloride.
Applications in Organic Synthesis
Polymer Chemistry
(E)-2-Methylcrotonoyl chloride has significant applications in polymer chemistry, particularly in the polymerization of propylene . The compound can serve as an initiator or modifier in polymerization reactions, influencing the properties of the resulting polymeric materials.
Organometallic Chemistry
Another important application of (E)-2-Methylcrotonoyl chloride is in the preparation of permethylindenyl complexes of transition metals through Friedel-Crafts acylation reactions . These organometallic complexes have potential applications in catalysis and materials science.
Enantioselective Synthesis
(E)-2-Methylcrotonoyl chloride serves as a key reagent in the enantioselective synthesis of dihydropyrans . Dihydropyran structures are important heterocyclic motifs found in many natural products and pharmaceutically active compounds, making this application particularly valuable in pharmaceutical research.
Research Applications in Complex Molecule Synthesis
Synthesis of Bioactive Compounds
A notable research application of (E)-2-Methylcrotonoyl chloride is in the synthesis of complex bioactive molecules. The search results specifically highlight its use in the synthesis of (±)-thia-calanolide A, a compound with potential biological activity .
In this synthetic pathway, (E)-2-Methylcrotonoyl chloride participates in a Friedel-Crafts acylation reaction, as detailed in the following experimental procedure:
"A mixture of compound 6 (0.5 g, 2.11 mmol), AlCl3 (1.4 g, 10.59 mmol) and CS2 (7 mL) was heated at 50 °C while stirring for 30 min. PhNO2 (2 mL) was added dropwise and stirred for additional 30 min to get a homogeneous mixture. Tigloyl chloride (0.262 g, 2.21 mmol) in PhNO2 (1 mL) was then added dropwise and the reaction mixture was stirred at 50 °C for 24 h."
This specific reaction demonstrates the application of (E)-2-Methylcrotonoyl chloride in creating carbon-carbon bonds through electrophilic aromatic substitution, followed by further transformations to build complex molecular frameworks.
Stereochemical Considerations
The (E) configuration of the double bond in (E)-2-Methylcrotonoyl chloride provides stereochemical control in reactions, making it valuable in the synthesis of molecules where stereochemistry is crucial for biological activity or physical properties. This stereochemical aspect is particularly important in the synthesis of natural products and pharmaceutical compounds where specific three-dimensional arrangements of atoms are required for proper function.
Analytical Considerations
When working with (E)-2-Methylcrotonoyl chloride in synthetic procedures, various analytical techniques can be employed to monitor reactions and confirm product formation:
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Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for identifying the characteristic signals of the alkene protons and the absence of carboxylic acid protons
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Infrared (IR) spectroscopy can detect the characteristic C=O stretching vibration of the acid chloride functionality (typically around 1800 cm⁻¹)
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Mass spectrometry can confirm the molecular weight and fragmentation pattern characteristic of the compound
These analytical techniques help ensure the purity and identity of (E)-2-Methylcrotonoyl chloride before its use in sensitive synthetic applications.
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